6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride
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Overview
Description
6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diamines with trifluoromethyl ketones, followed by cyclization to form the diazepane ring. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.
Scientific Research Applications
6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with its targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)-1,4-diazepane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1,4-diazepan-6-ol: Lacks the trifluoromethyl group, which may reduce its lipophilicity and metabolic stability.
6-(trifluoromethyl)-1,4-diazepan-6-one: Contains a ketone group instead of a hydroxyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the hydroxyl group allows for hydrogen bonding interactions, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
2551119-58-3 |
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Molecular Formula |
C6H13Cl2F3N2O |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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